4-Chloro-6-methoxyindole
Overview
Description
4-Chloro-6-methoxyindole is a chemical compound . It is the precursor of a potent mutagen that forms during nitrosation of the fava bean .
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-methoxyindole is C9H8ClNO . Its molecular weight is 181.62 g/mol . The IUPAC name for this compound is 4-chloro-6-methoxy-1H-indole .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-methoxyindole include a molecular weight of 181.62 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 181.0294416 g/mol .Scientific Research Applications
Carcinogenesis Research
- Field : Carcinogenesis
- Application : 4-Chloro-6-methoxyindole is the precursor of a potent mutagen that forms during nitrosation of the fava bean (Vicia faba) .
- Method : Fava beans were treated with nitrite under simulated gastric conditions to form a direct-acting bacterial mutagen . The precursor of the mutagen was isolated and identified as 4-chloro-6-methoxyindole .
- Results : The major product of nitrosation of 4-chloroindole and of 4-chloro-6-methoxyindole is a stable α-hydroxy N-nitroso compound . This is the first reported case of stable α-hydroxy N-nitroso compounds .
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives, including 4-Chloro-6-methoxyindole, are prevalent moieties present in selected alkaloids .
- Method : The synthesis of indole derivatives involves various chemical reactions, including nitrosation .
- Results : Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Gas Chromatographic/Mass Spectrometric Analyses
- Field : Analytical Chemistry
- Application : 4-Chloro-6-methoxyindole has been identified as a component in gas chromatographic/mass spectrometric (GC/MS) analyses .
- Method : GC/MS analyses were used to identify the halogenated component as 4-chloro-6-methoxyindole .
- Results : The analyses identified 4-chloro-6-methoxyindole as a naturally occurring promutagen in Fava beans that has been linked to incidents of gastric cancer .
Future Directions
Indoles, including 4-Chloro-6-methoxyindole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for their potential applications in the treatment of various disorders . Future research may focus on exploring these applications further.
properties
IUPAC Name |
4-chloro-6-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZQWTXWGPFHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239439 | |
Record name | 4-Chloro-6-methoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxyindole | |
CAS RN |
93490-31-4 | |
Record name | 4-Chloro-6-methoxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093490314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-6-methoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-6-METHOXYINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M589BM1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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